3-(4-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

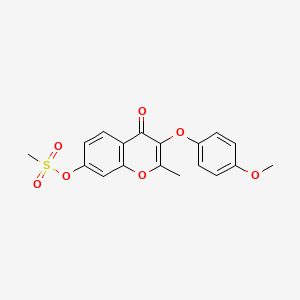

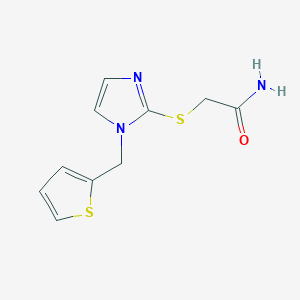

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a derivative of chromen, which is a heterocyclic compound that has drawn interest due to its potential pharmacological activities. The methanesulfonate group in the compound suggests it may have increased solubility in aqueous solutions, which is beneficial for biological applications.

Synthesis Analysis

The synthesis of chromen derivatives can be achieved through various methods. One such method is the methanesulfonic acid-catalyzed, microwave-assisted reaction of 4-hydroxycoumarin with aromatic aldehydes in ethanol, which offers high yield and short reaction times . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate methoxyphenoxy and methanesulfonate substituents.

Molecular Structure Analysis

The molecular structure of chromen derivatives is characterized by the presence of a 4-oxo group and a fused benzene and pyran ring. The methoxy and methanesulfonate substituents are expected to influence the electronic distribution and steric hindrance within the molecule, which can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Chromen derivatives can undergo various chemical reactions, including substitutions and eliminations. The presence of a methanesulfonate group can lead to reactions such as cleavage catalyzed by monooxygenase enzymes, as seen in microbial metabolism . Additionally, the methoxycarbonyl group in related compounds has been shown to provide anchimeric assistance in elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives like 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate are influenced by their functional groups. The methanesulfonate group is a strong acid and contributes to the compound's solubility and reactivity . The methoxy group may affect the lipophilicity of the compound, which is important for its potential as a pharmacological agent .

科学研究应用

抗癌活性

与3-(4-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基甲磺酸盐密切相关的双色满酮衍生物显示出有希望的抗癌特性。研究表明它们对各种人类癌细胞系有效。具体而言,具有特定结构修饰的衍生物表现出显着的体外抗增殖活性,表明该化合物类别在抗癌剂设计中的潜力(Venkateswararao 等,2014)。

抗菌作用

与3-(4-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基甲磺酸盐在结构上相似的化合物,特别是4-羟基-色满-2-酮的衍生物,已被合成并分析其抗菌活性。这些化合物,包括4-(4-甲氧基苯氨基)-2-氧代-2H-色满-3-磺酰氯等变体,对包括金黄色葡萄球菌和大肠杆菌在内的各种细菌菌株表现出显着的抑菌和杀菌活性。这项研究强调了这些化合物在开发新型抗菌剂中的潜力(Behrami & Dobroshi,2019)。

化学合成和结构分析

该化合物及其衍生物的化学合成和结构性质已得到广泛研究。专注于磺化过程中苯基氢硫酸盐的中介作用和甲磺酸酯的选择性水解的研究为相关化合物的化学行为提供了宝贵的见解。这些研究有助于更好地理解这些化合物在各个领域的合成和潜在应用(Wit、Woldhuis 和 Cerfontain,2010);(Chan、Cox 和 Sinclair,2008)。

属性

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(19)15-9-8-14(10-16(15)23-11)25-26(3,20)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOMEHPVAPKRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)